molecular formula C17H20N2O3 B11987674 N-Allyl-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)hexanamide

N-Allyl-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)hexanamide

Cat. No.: B11987674
M. Wt: 300.35 g/mol
InChI Key: POOHEKATRLOZHU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)hexanamide typically involves the reaction of an allyl amine with a phthalimide derivative under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)hexanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

N-Allyl-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)hexanamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Allyl-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)hexanamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with key biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Allyl-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)hexanamide is unique due to its specific allyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

6-(1,3-dioxoisoindol-2-yl)-N-prop-2-enylhexanamide

InChI

InChI=1S/C17H20N2O3/c1-2-11-18-15(20)10-4-3-7-12-19-16(21)13-8-5-6-9-14(13)17(19)22/h2,5-6,8-9H,1,3-4,7,10-12H2,(H,18,20)

InChI Key

POOHEKATRLOZHU-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)CCCCCN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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